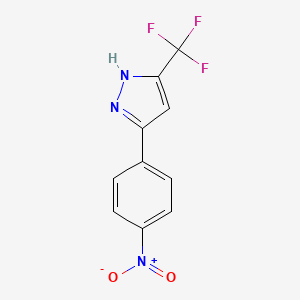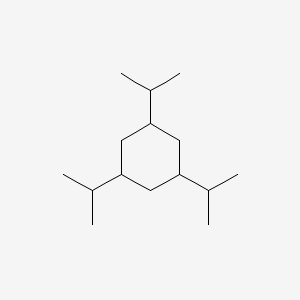
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a methoxy group at the 4-position of the phenyl ring and a trifluoromethyl group at the 8-position of the quinoline ring, along with a carboxylic acid group at the 4-position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate aniline derivative, followed by cyclization and introduction of the trifluoromethyl group. The final step involves the oxidation of the intermediate to form the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of ionically tagged magnetic nanoparticles with urea linkers to facilitate the preparation of 2-aryl-quinoline-4-carboxylic acids via an anomeric-based oxidation mechanism .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a scaffold for the development of new organic compounds and catalysts.
Biology: Investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid: Lacks the trifluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid: Contains a benzo[h]quinoline structure, which can alter its properties compared to the quinoline derivative.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid enhances its lipophilicity and metabolic stability, making it a unique compound with distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
18060-37-2 |
|---|---|
Molekularformel |
C18H12F3NO3 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO3/c1-25-11-7-5-10(6-8-11)15-9-13(17(23)24)12-3-2-4-14(16(12)22-15)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChI-Schlüssel |
YBCODSRWKYAVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)



![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)


![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)

